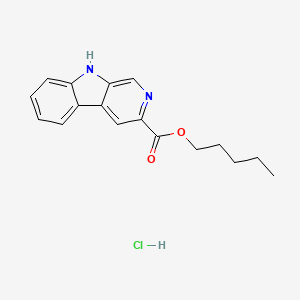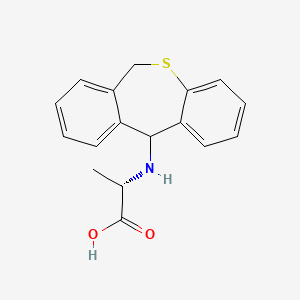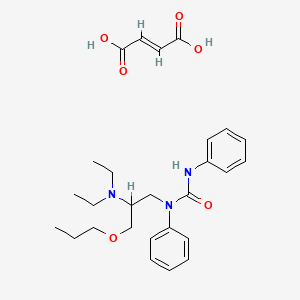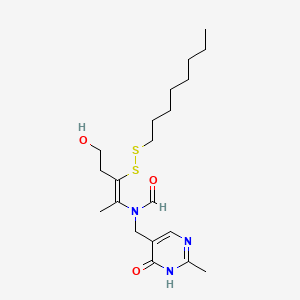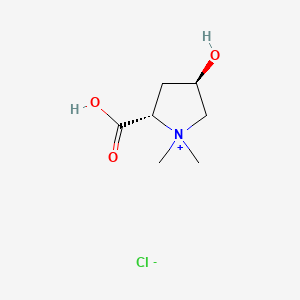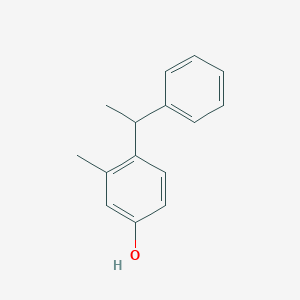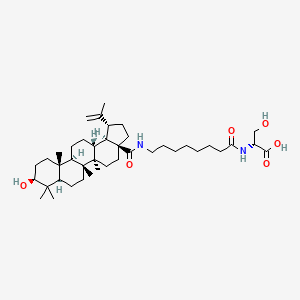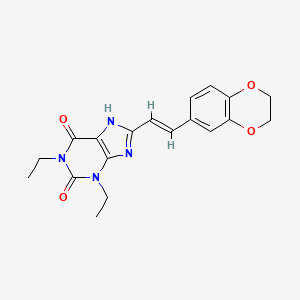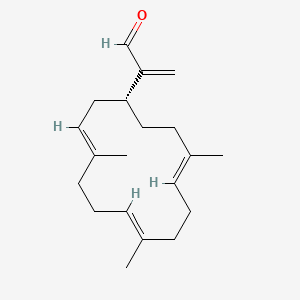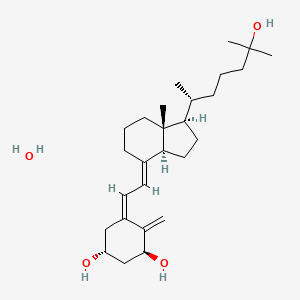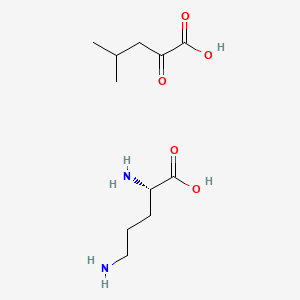
L-Ornithine alpha-ketoisocaproate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ornithine alpha-ketoisocaproate is a compound that combines L-ornithine, a non-essential amino acid, with alpha-ketoisocaproate, a keto acid derived from the metabolism of the branched-chain amino acid leucine. This compound is known for its potential benefits in enhancing physical performance, promoting muscle growth, and aiding in the recovery process after exercise.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ornithine alpha-ketoisocaproate can be synthesized through a series of chemical reactions involving the combination of L-ornithine and alpha-ketoisocaproate. One common method involves the use of arginase transformation, where L-ornithine is produced by the hydrolysis of L-arginine. The preparation method includes the following steps:
Preparation of Immobilized Enzyme: The enzyme arginase is immobilized to facilitate the transformation process.
Optimization of Transformation Conditions: The reaction conditions, such as temperature and pH, are optimized to achieve maximum yield.
Product Extraction and Refining: The final product is extracted and purified to obtain high-purity this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms to produce the compound efficiently. The fermentation broth is then subjected to downstream processing, including filtration, concentration, and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine alpha-ketoisocaproate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group in L-ornithine can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxo acids, hydroxyl derivatives, and substituted amino acids. These products have various applications in scientific research and industry.
Scientific Research Applications
L-Ornithine alpha-ketoisocaproate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in amino acid metabolism and its effects on cellular processes.
Medicine: this compound is investigated for its potential benefits in enhancing physical performance, promoting muscle growth, and aiding in recovery after exercise. .
Industry: The compound is utilized in the production of dietary supplements and functional foods aimed at improving physical performance and overall health
Mechanism of Action
L-Ornithine alpha-ketoisocaproate exerts its effects through several mechanisms:
Amino Acid Metabolism: The compound plays a role in the metabolism of branched-chain amino acids, particularly leucine.
Protein Synthesis: By providing a source of L-ornithine and alpha-ketoisocaproate, the compound supports protein synthesis and muscle growth.
Detoxification: L-Ornithine is involved in the urea cycle, which helps detoxify ammonia in the body.
Comparison with Similar Compounds
L-Ornithine alpha-ketoisocaproate can be compared with other similar compounds, such as:
L-Ornithine alpha-ketoglutarate: Both compounds contain L-ornithine, but they differ in the keto acid component. L-Ornithine alpha-ketoglutarate contains alpha-ketoglutarate, which is involved in the Krebs cycle and energy production.
L-Arginine alpha-ketoisocaproate: This compound contains L-arginine instead of L-ornithine.
Alpha-ketoisocaproic acid: This compound is the keto acid component of this compound.
This compound stands out due to its unique combination of L-ornithine and alpha-ketoisocaproate, offering benefits from both components in a single compound.
Properties
CAS No. |
72087-37-7 |
|---|---|
Molecular Formula |
C11H22N2O5 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H10O3.C5H12N2O2/c1-4(2)3-5(7)6(8)9;6-3-1-2-4(7)5(8)9/h4H,3H2,1-2H3,(H,8,9);4H,1-3,6-7H2,(H,8,9)/t;4-/m.0/s1 |
InChI Key |
UMQFXFDTFNTJRK-VWMHFEHESA-N |
Isomeric SMILES |
CC(C)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


